4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester
Overview
Description
3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including a nitrophenyl group, methoxy groups, and carboxylate esters. Dihydropyridines are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:
Condensation Reaction: The reaction begins with the condensation of 3-nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate in the presence of a suitable solvent such as ethanol.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Esterification: The resulting dihydropyridine is then esterified with methanol and isopropanol to introduce the 3-O-methyl and 5-O-propan-2-yl groups, respectively.
Dimethoxymethylation: Finally, the compound is subjected to dimethoxymethylation to introduce the 2-(dimethoxymethyl) group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This includes the use of high-pressure reactors, automated control systems for precise temperature and pH control, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridines.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in cardiovascular diseases due to its structural similarity to other dihydropyridine calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily related to its interaction with calcium channels. The compound binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to vasodilation and a reduction in blood pressure. The nitrophenyl group may also contribute to its biological activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Felodipine: Similar to amlodipine, used for hypertension and angina.
Uniqueness
3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridines. The presence of the nitrophenyl group and the dimethoxymethyl group may enhance its biological activity and selectivity for certain molecular targets.
Properties
IUPAC Name |
3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-11(2)31-20(25)15-12(3)22-18(21(29-5)30-6)17(19(24)28-4)16(15)13-8-7-9-14(10-13)23(26)27/h7-11,16,21-22H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUADIIYNSJFUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392399 | |
Record name | ST082969 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75530-94-8 | |
Record name | ST082969 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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